o-Aminophenylarsonous acid

CAS No.:

Cat. No.: VC1939584

Molecular Formula: C6H8AsNO2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8AsNO2 |

|---|---|

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | (2-aminophenyl)arsonous acid |

| Standard InChI | InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 |

| Standard InChI Key | AMGJLIVTYDAZGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N)[As](O)O |

Introduction

Chemical Identity and Structural Properties

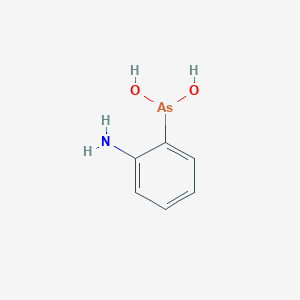

o-Aminophenylarsonous acid, also known as (2-aminophenyl)arsonous acid, is an organoarsenic compound featuring an arsonous acid group (-As(OH)₂) at the ortho position relative to an amino group (-NH₂) on a benzene ring. This structure distinguishes it from its isomers, particularly the para variant (p-aminophenylarsonous acid).

Basic Structural Information

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈AsNO₂ |

| Molecular Weight | Approximately 201.05 g/mol |

| Structural Representation | Benzene ring with -NH₂ and -As(OH)₂ groups at ortho positions |

| CAS Number | Associated with CHEBI:50024 |

| Chemical Classification | Organoarsenic compound; Arsonous acid derivative |

The compound belongs to a larger family of phenylarsenic compounds that have historically been investigated for various applications ranging from antimicrobial activity to research tools in biochemistry .

Physical and Chemical Properties

The physical and chemical properties of o-aminophenylarsonous acid can be partially inferred from related compounds, although direct experimental data on this specific compound is limited in the available literature.

Physical Properties

| Property | Value/Description |

|---|---|

| Physical State | Presumed solid at room temperature |

| Color | Likely white to off-white crystalline powder |

| Solubility | Likely sparingly soluble in water; more soluble in organic solvents |

| Stability | Susceptible to oxidation (conversion to arsonic acid) |

Chemical Reactivity

o-Aminophenylarsonous acid contains both a nucleophilic amino group and the arsonous acid moiety, which gives it distinctive chemical behavior. The arsenic center exists in the trivalent oxidation state (As(III)), making it more reactive than its pentavalent counterparts (arsonic acids) .

Key chemical reactions include:

-

Oxidation to o-aminophenylarsonic acid

-

Coordination to metal centers through the arsenic atom

-

Reactions typical of aromatic amines through the -NH₂ group

-

Potential for chelation through both functional groups

Comparison with Related Compounds

Understanding o-aminophenylarsonous acid benefits from comparing it with structurally related compounds, particularly its isomers and oxidation state variants.

Positional Isomers Comparison

| Compound | Position of -NH₂ | Oxidation State of As | Molecular Formula | Notable Differences |

|---|---|---|---|---|

| o-Aminophenylarsonous acid | ortho (2-position) | As(III) | C₆H₈AsNO₂ | Potential for intramolecular interactions between -NH₂ and As groups |

| m-Aminophenylarsonous acid | meta (3-position) | As(III) | C₆H₈AsNO₂ | Greater distance between functional groups |

| p-Aminophenylarsonous acid | para (4-position) | As(III) | C₆H₈AsNO₂ | Functional groups on opposite sides of ring; CAS 68615-34-9 |

Oxidation State Variants

The chemical behavior of these compounds differs significantly based on the oxidation state of arsenic, with the arsonous acid derivatives (As(III)) generally being more reactive than their arsonic acid counterparts (As(V)) .

Synthesis and Preparation Methods

The synthesis of o-aminophenylarsonous acid typically involves either the direct incorporation of the arsonous acid group into an appropriately substituted aromatic compound or the reduction of the corresponding arsonic acid.

Biological and Pharmacological Significance

Organoarsenic compounds, including arsonous acid derivatives, have been studied for their biological effects and potential therapeutic applications.

Antimicrobial Properties

Research on related organoarsenic compounds suggests potential antimicrobial activity. Historically, arsenic-containing compounds have been used as antimicrobials since Paul Ehrlich's development of salvarsan . The trivalent arsenic compounds often exhibit greater biological activity than their pentavalent counterparts.

Biochemical Research Applications

o-Aminophenylarsonous acid and similar compounds have been utilized in biochemical research to:

-

Study protein-ligand interactions

-

Investigate sulfhydryl groups in proteins

-

Serve as reactive probes for specific amino acid residues

-

Function as potential enzyme inhibitors

For instance, related arsenicals have been studied for their interactions with reduced antibodies and binding sites, suggesting specific interactions with sulfhydryl groups in proteins .

Toxicological Considerations

As with many arsenic compounds, o-aminophenylarsonous acid likely presents toxicological concerns that must be considered in its handling and potential applications.

| Mechanism | Description |

|---|---|

| Thiol Reactivity | Trivalent arsenicals can bind to sulfhydryl groups in proteins, potentially disrupting protein function |

| Oxidative Stress | May induce formation of reactive oxygen species |

| Enzyme Inhibition | Potential to inhibit critical metabolic enzymes |

| Genotoxicity | Possible DNA damage through direct or indirect mechanisms |

The toxicity of organoarsenic compounds generally correlates with their chemical form, with inorganic arsenicals typically being more toxic than organic forms, and trivalent species more toxic than pentavalent species .

Analytical Methods for Detection and Characterization

Various analytical techniques can be employed for the detection and characterization of o-aminophenylarsonous acid.

Spectroscopic Methods

| Technique | Application for o-Aminophenylarsonous acid |

|---|---|

| NMR Spectroscopy | ¹H and ¹³C NMR for structural confirmation; ⁷⁵As NMR for arsenic environment |

| IR Spectroscopy | Identification of characteristic -NH₂ and As-OH vibrations |

| UV-Visible Spectroscopy | Absorption characteristics of the aromatic system with amino substituent |

| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with various detection methods (UV, fluorescence, or mass spectrometry) can be effective for the separation and quantification of o-aminophenylarsonous acid in complex matrices .

Research Applications and Future Directions

The unique structural features of o-aminophenylarsonous acid make it potentially valuable for various research applications.

Current Research Areas

-

Protein structure and function studies

-

Development of selective inhibitors for enzymes with accessible cysteine residues

-

Investigation of arsenic biotransformation mechanisms

-

Exploration as potential antimicrobial agents

Emerging Applications

Recent studies on organoarsenicals have revealed their potential utility in areas such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume